N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. Preliminary testing revealed that some derivatives exhibit significant activity against C. albicans, with no substantial antibacterial activity, while others showed notable antibacterial potency against S. aureus and P. aeruginosa (Soliman et al., 2009).
Anticancer Activity
Research on structurally similar compounds has indicated potential anticancer activity. For example, certain derivatives have shown potent activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some compounds displaying activity comparable to doxorubicin (Hafez & El-Gazzar, 2017). Additionally, modifications of related molecules have led to significant enhancements in antiproliferative activities against cancer cell lines and a reduction in acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Synthesis and Chemical Properties
Efforts have been made to synthesize novel fused [1,2,4]triazolo[4,3-a]pyrimidinone hybrids, with some demonstrating more potent inhibitory activities against MRSA and VRE than reference compounds like Linezolid (Sanad et al., 2021). These studies highlight the chemical versatility and therapeutic potential of compounds within this chemical class, paving the way for the development of new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-12-7-8-15(29-2)14(9-12)23-17(27)10-26-21(28)25-11-22-20-18(19(25)24-26)13-5-3-4-6-16(13)30-20/h7-9,11H,3-6,10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGDTLJVBBGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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